[1-(2-Chlorophenyl)cyclopropyl]methanamine
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Overview
Description
“[1-(2-Chlorophenyl)cyclopropyl]methanamine” is a chemical compound123. However, there is limited information available about this specific compound. It is structurally similar to other compounds such as “[1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride” and "[2-(3-chlorophenyl)cyclopropyl]methanamine"12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “[1-(2-Chlorophenyl)cyclopropyl]methanamine”.Molecular Structure Analysis
The molecular structure of “[1-(2-Chlorophenyl)cyclopropyl]methanamine” is not explicitly provided in the search results. However, similar compounds like “[2-(3-chlorophenyl)cyclopropyl]methanamine” have the InChI code1S/C10H12ClN/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2
2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “[1-(2-Chlorophenyl)cyclopropyl]methanamine”.Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(2-Chlorophenyl)cyclopropyl]methanamine” are not explicitly mentioned in the search results. However, similar compounds like “(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” are solid in form1.Scientific Research Applications
Synthesis and Characterization
- A study by Meijere et al. (1989) focused on the synthesis of spirocyclopropane anellated heterocycles using methyl 2-chloro-2-cyclopropylidenacetate, demonstrating the compound's utility in constructing diverse heterocyclic structures through reactions with bidentate nucleophiles under phase transfer catalysis conditions Meijere et al., 1989.
Pharmacology and Drug Development
- Fuller (1968) investigated N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine and its analogs as monoamine oxidase inhibitors, showcasing their potential in altering serotonin levels and providing a basis for developing antidepressants and other therapeutic agents Fuller, 1968.
- Altinoz et al. (2019) explored the repurposing of methenamine, a compound with structural similarities to adamantane and cyclopropyl derivatives, for treating and radiosensitizing cancers and glioblastoma, highlighting the potential of such compounds in oncology Altinoz et al., 2019.
Chemical Interactions and Reactions
- Hicks et al. (1984) described an efficient synthesis of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C starting with acetyl-1-14C chloride, contributing to the field of radiopharmaceuticals and tracing studies in biological systems Hicks et al., 1984.
Sensing Applications
- Guo et al. (2018) developed a novel photochromic diarylethene derivative containing a 2-(methylthio)benzenamine Schiff base unit for selective fluorometric and colorimetric sensing of multiple metal ions, demonstrating the versatility of chlorophenyl and cyclopropyl containing compounds in sensor development Guo et al., 2018.
Safety And Hazards
The safety and hazards of “[1-(2-Chlorophenyl)cyclopropyl]methanamine” are not explicitly mentioned in the search results. However, similar compounds like “(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” have a GHS07 pictogram, signal word “Warning”, and hazard statements H3191.
Future Directions
There is no specific information available on the future directions of “[1-(2-Chlorophenyl)cyclopropyl]methanamine”.
Please note that the information provided is based on the available data and there might be more comprehensive data in scientific literature or databases not covered in this search.
properties
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWHSVSJTVKGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)cyclopropyl]methanamine |
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